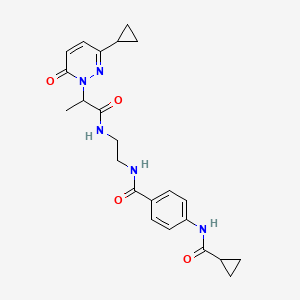

![molecular formula C18H14N2O2S B2714853 2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 2097883-07-1](/img/structure/B2714853.png)

2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

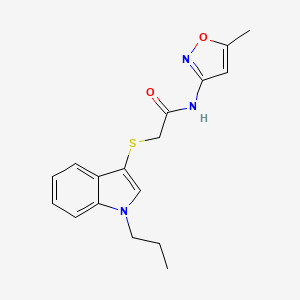

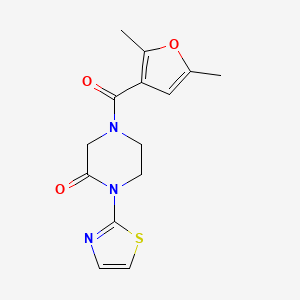

The compound “2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Molecular Structure Analysis

The molecular structure of thioxopyrimidines can be investigated using computational tools . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) can be calculated using popular DFT methods . Quantum and chemical parameters can be calculated and the molecular electrostatic surface potential (MEP) can be studied, which predicts the highly electronic sites around the compounds .

Chemical Reactions Analysis

The reaction mechanisms for the synthesis of thioxopyrimidines often involve nucleophilic addition and subsequent cyclization into the 2-thioxopyrimidine moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of thioxopyrimidines can be predicted using computational tools . Some molecular properties that can be computed include ionization energy, electron affinity, energy gap, hardness, electronegativity, electrophilicity index, static dipole moment, and average linear polarizability .

科学的研究の応用

Anti-Inflammatory Properties

Pyrimidine-2(1H)-thiones have demonstrated anti-inflammatory potential. In a study, compounds derived from this class were evaluated for their in vivo anti-inflammatory activity. Notably, compounds ETT and DMT exhibited good activity comparable to standard anti-inflammatory agents .

Antioxidant Activity

Many pyrimidine-2(1H)-thiones exhibit antioxidant properties. These compounds were tested using standard free radical scavenging assays (DPPH, Nitric oxide radicals). The results revealed significant antioxidant activity for most pyrimidine-2(1H)-thiones, while pyrimidine-2(1H)-ones derivatives did not show any activity .

Anti-Cancer Potential

In vitro anti-cancer activity was assessed using MTT assays. Among the synthesized compounds, CLU and ETU showed significant activity against HeLa and HepG2 cell lines, respectively. These findings highlight the potential of pyrimidine-2(1H)-thiones as anti-cancer agents .

Anti-Biofilm Activity

A novel class of 4-methoxybenzofuran-5-oyl conjugated 3,4-dihydropyrimidin-2(1H)-thione derivatives demonstrated excellent anti-biofilm activity against K. planticola. Compound 4f exhibited an IC50 value of 3.6 μg/mL, equivalent to the standard drug ciprofloxacin .

Medicinal Chemistry Applications

Pyrimidine derivatives play a vital role in medicinal chemistry. Their hydroxyl group-containing structures are relevant in drug design. Additionally, pyrimidines are present in vitamins (e.g., B2) and coenzymes, emphasizing their biological significance .

Synthetic Chemistry

The synthesis of substituted pyrimidines, including pyrimidine-2(1H)-thiones, is an essential area of synthetic chemistry. Researchers have developed efficient methods to access these compounds, contributing to drug discovery and development .

将来の方向性

The potential of thioxopyrimidines is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

作用機序

Target of Action

For instance, some pyrimidine derivatives are known to inhibit D-Dopachrome Tautomerase, a key enzyme in certain cancers .

Mode of Action

Pyrimidine derivatives often interact with their targets by binding to active sites, thereby interfering with the biological activity of the target .

Biochemical Pathways

Without specific information on “2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione”, it’s hard to say which biochemical pathways it affects. Some pyrimidine derivatives have been found to affect the mitogen-activated protein kinase (mapk) pathway .

Pharmacokinetics

Pyrimidine derivatives can have varied pharmacokinetic properties depending on their specific structures .

Result of Action

Some pyrimidine derivatives have been found to have antitumor, antiviral, anti-inflammatory, analgesic, anti-Alzheimer, and antioxidant properties .

特性

IUPAC Name |

2-(2-hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-10-6-7-15-11(8-10)9-13-17(22-15)19-16(20-18(13)23)12-4-2-3-5-14(12)21/h2-8,13,16-17,19,21H,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHUBGUIMXUTNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3C(C2)C(=S)NC(N3)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156590521 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2714774.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2714780.png)

![3-allyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714782.png)

![2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2714786.png)

![7-Methoxyimidazo[1,2-a]pyrimidine](/img/structure/B2714788.png)

![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)